molecular formula C10H23NO B1217846 Octyldimethylamine oxide CAS No. 2605-78-9

Octyldimethylamine oxide

Cat. No. B1217846
CAS RN: 2605-78-9
M. Wt: 173.3 g/mol
InChI Key: RSVIRMFSJVHWJV-UHFFFAOYSA-N
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Description

Octyldimethylamine oxide (C10H23NO) is a compound with a molecular weight of 173.30 g/mol . It is used as a surfactant, breaking surface tension in water and allowing dirt and oil to be flushed away . It is also a foaming agent, which is why it is often found in products like surface cleaners, laundry detergents, dishwashing soaps, shampoos, and hair conditioners .


Molecular Structure Analysis

The molecular structure of Octyldimethylamine oxide is represented by the formula C10H23NO . The InChI representation is InChI=1S/C10H23NO/c1-4-5-6-7-8-9-10-11(2,3)12/h4-10H2,1-3H3 . The Canonical SMILES representation is CCCCCCCCN+(C)[O-] .


Physical And Chemical Properties Analysis

Octyldimethylamine oxide is a colorless to pale yellow liquid . It is soluble in water and stable under normal conditions . It has a molecular weight of 173.30 g/mol . The computed properties include a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 7 .

Scientific Research Applications

1. Nanoparticle Synthesis and Characterization

Octyldimethylamine oxide plays a role in the synthesis and stabilization of various nanoparticles. For instance, it is used in the synthesis of nickel oxide nanoparticles, where it acts as a surfactant, controlling particle size and morphology, and preventing aggregation (Fereshteh et al., 2012)(Fereshteh et al., 2012). Additionally, octyldimethylamine oxide derivatives, like octylamine, have been used to cap zinc oxide nanoparticles, affecting their structural, morphological, and optical properties (Bomila et al., 2018)(Bomila et al., 2018).

2. Energy Harvesting and Corrosion Inhibition

In the field of energy harvesting and corrosion inhibition, octylamine-functionalized graphene oxide materials, derived from octyldimethylamine oxide, have shown promise. These materials are used for energy harvesting and as an anti-corrosion coating for metal alloys in saline environments (Palaniappan et al., 2020)(Palaniappan et al., 2020).

3. Biomedical Applications

Octyldimethylamine oxide and its derivatives are also significant in biomedical research. For example, the functionalization of graphene oxide with long-chain alkylamines (such as octylamine) enhances the dispersibility and electrical conductivity of reduced functionalized graphene oxide, which has applications in bioimaging and drug delivery (Jang et al., 2014)(Jang et al., 2014).

4. Photocatalysis

Octyldimethylamine oxide derivatives are involved in photocatalysis research. For instance, octylamine-capped ZnO nanoparticles show potential in photocatalytic degradation of dyes under sunlight irradiation, which is crucial in environmental clean-up efforts (Bomila et al., 2018)(Bomila et al., 2018).

5. Membrane Technology

In membrane technology, functionalized graphene oxide, derived from octyldimethylamine oxide, is used to improve the morphologies and antifouling properties of polyamide composite membranes. This has applications in water treatment and desalination processes (Kaveh & Aref Azar, 2017)(Kaveh & Aref Azar, 2017).

6. Electronic Device Fabrication

In electronic device fabrication, octylamine-functionalized zinc oxide nanoparticles are used for thin-film transistors. These nanoparticles help reduce the process temperature required for semiconducting thin films, which is crucial in the manufacturing of electronic devices (Weber et al., 2013)(Weber et al., 2013).

Safety And Hazards

Octyldimethylamine oxide should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . It is also very toxic to aquatic life .

Future Directions

While specific future directions for Octyldimethylamine oxide are not mentioned in the available resources, its use as a surfactant in various products suggests ongoing interest in its properties and potential applications .

properties

IUPAC Name

N,N-dimethyloctan-1-amine oxide
Source PubChem
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InChI

InChI=1S/C10H23NO/c1-4-5-6-7-8-9-10-11(2,3)12/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVIRMFSJVHWJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1042239
Record name N,N-Dimethyloctylamine N-oxide
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Molecular Weight

173.30 g/mol
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Physical Description

Liquid, White hygroscopic powder; [Sigma-Aldrich MSDS]
Record name 1-Octanamine, N,N-dimethyl-, N-oxide
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Product Name

Octyldimethylamine oxide

CAS RN

2605-78-9
Record name Octyldimethylamine oxide
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Record name Octyldimethylamine oxide
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Record name 1-Octanamine, N,N-dimethyl-, N-oxide
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Record name N,N-Dimethyloctylamine N-oxide
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Record name 1-Octanamine, N,N-dimethyl-, N-oxide
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Record name OCTYLDIMETHYLAMINE OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octyldimethylamine oxide
Reactant of Route 2
Octyldimethylamine oxide

Citations

For This Compound
44
Citations
JE Desnoyers, G Caron, S Beaulieu, G Perron - Langmuir, 1995 - ACS Publications
… The apparent molar volumes and heat capacities of ra-octyldimethylamine oxide hydrochloride (… 1983, 87,1397) and compared with those of ra-octyldimethylamine oxide (OAO) and ra-…
Number of citations: 8 pubs.acs.org
D Hétu, JE Desnoyers - Canadian journal of chemistry, 1988 - cdnsciencepub.com
… on the aqueous medium, a systematic study was made of the functions of transfer of ammonium salts from water to aqueous solutions of a non-ionic surfactant, octyldimethylamine oxide …
Number of citations: 5 cdnsciencepub.com
A Pettersson, JB Rosenholm - Langmuir, 2002 - ACS Publications
… We report on microcalorimetric studies of the adsorption of octyldimethylamine oxide (C8DAO), decyldimethylamine oxide (C10DAO), dodecyldimethylamine oxide (C12DAO), and …
Number of citations: 20 pubs.acs.org
S Tanaka, H Kawasaki, H Maeda - Colloid and Polymer Science, 2004 - Springer
The influence of adding alkyldimethylamine oxide (CnDMAO) with varying alkyl chain lengths (n c ) on the acid soap formation of oleic acid was investigated. The solutions of equimolar …
Number of citations: 9 link.springer.com
JE Desnoyers, G Caron, R DeLisi… - The Journal of …, 1983 - ACS Publications
The freezing points, enthalpies of dilution, volumetric heat capacities, densities, and sound velocities of the homologous series R (CH3) 2NO, for R= butyl, hexyl, octyl, and decyl, were …
Number of citations: 214 pubs.acs.org
D Hétu, G Perron - Journal of solution chemistry, 1991 - Springer
… These results were compared with the volumes of transfer of the same alcohols to aqueous solutions of octyldimethylamine oxide, a well-characterized non-ionic surfactant. The trends …
Number of citations: 5 link.springer.com
D Hétu, AH Roux, JE Desnoyers - Journal of colloid and interface science, 1988 - Elsevier
… In the present study, the volumes and heat capacities of transfer of benzene from water to aqueous solutions of octyldimethylamine oxide, octylammonium hydrobromide, and sodium …
Number of citations: 27 www.sciencedirect.com
D Hetú, AH Roux, JE Desnoyers - Journal of solution chemistry, 1987 - Springer
… In order to check the model more quantitatively, volumes and heat capacities of transfer of alcohols from water to aqueous solutions of a nonionic surfactant, octyldimethylamine oxide, …
Number of citations: 51 link.springer.com
S Causi, R De Lisi, S Milioto - Journal of solution chemistry, 1990 - Springer
… So, in the present paper we have studied the thermodynamics of solubilization of highly hydrophobic additives such as octyldimethylamine oxide, octyldimethylphosphine oxide, DDAO …
Number of citations: 14 link.springer.com
JE Desnoyers, AH Roux - Surfactants in Solution, 1984 - Springer
… -action model to the apparent molar heat capacity of octyldimethylamine oxide 1n water: … For example, in the case of the heat capacity of octyldimethylamine oxide in water (Fig. 2) a …
Number of citations: 0 link.springer.com

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